2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide
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Overview
Description
2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the imidazo[4,5-b]pyridine core, along with the bromine and sulfanyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate is then subjected to alkylation reactions with various halogenated derivatives under phase transfer catalysis (PTC) conditions to yield the desired compound . The reaction conditions often include the use of solvents like dichloromethane and bases such as potassium carbonate.
Chemical Reactions Analysis
2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazo[4,5-b]pyridine ring.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microtubule assembly in cancer cells, thereby preventing cell division and proliferation . The compound’s ability to bind to tubulin and disrupt microtubule dynamics is a key aspect of its anticancer activity.
Comparison with Similar Compounds
When compared to other imidazo[4,5-b]pyridine derivatives, 2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Lacks the sulfanyl and acetamide groups, resulting in different reactivity and biological activity.
6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol: Contains a hydroxyl group instead of the sulfanyl group, leading to different chemical properties.
These comparisons highlight the distinctiveness of this compound and its potential for various applications.
Properties
CAS No. |
849021-28-9 |
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Molecular Formula |
C17H17BrN4OS |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C17H17BrN4OS/c1-3-11-6-4-5-10(2)15(11)21-14(23)9-24-17-20-13-7-12(18)8-19-16(13)22-17/h4-8H,3,9H2,1-2H3,(H,21,23)(H,19,20,22) |
InChI Key |
HEMAWIRRSKPVHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(N2)C=C(C=N3)Br)C |
Origin of Product |
United States |
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